molecular formula C14H10IN3O2 B11937894 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 20648-13-9

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B11937894
CAS No.: 20648-13-9
M. Wt: 379.15 g/mol
InChI Key: IFUILHBGAKBTCO-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a substituted benzimidazole derivative characterized by:

  • Iodine atom at the para position of the phenyl ring (2-position of benzimidazole), contributing to halogen bonding and enhanced lipophilicity.
  • Nitro group at the 5-position of the benzimidazole core, imparting electron-withdrawing effects.
  • Methyl group at the 1-position, influencing steric hindrance and conformational stability.

Properties

CAS No.

20648-13-9

Molecular Formula

C14H10IN3O2

Molecular Weight

379.15 g/mol

IUPAC Name

2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole

InChI

InChI=1S/C14H10IN3O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,1H3

InChI Key

IFUILHBGAKBTCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of robust catalysts and reagents that can be easily sourced and handled on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzo[d]imidazole derivatives, including 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, exhibit notable antimicrobial properties. A study demonstrated that certain derivatives of benzo[d]imidazole show high activity against various bacterial strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 10 µg/mL . The presence of the nitro group and halogen substituents enhances the compound's efficacy against resistant strains.

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies have shown that benzo[d]imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The iodine atom may play a role in enhancing the lipophilicity and cellular uptake of the compound, potentially leading to improved therapeutic outcomes .

Neuropharmacology

GABA-A Receptor Modulation
Recent research has identified related compounds as positive allosteric modulators of GABA-A receptors, which are crucial for neurotransmission in the central nervous system. This modulation can lead to anxiolytic effects and improved cognitive function, making these compounds potential candidates for treating neurological disorders . The structural similarity of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole to known GABA-A receptor modulators suggests it may exhibit similar pharmacological properties.

Material Science

Organic Electronics
The unique electronic properties of benzo[d]imidazole derivatives have led to their exploration in organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of iodine can enhance charge transport properties, making these compounds suitable for use in advanced electronic materials .

Biochemical Probes

Fluorescent Probes
Due to its structural characteristics, 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole can serve as a fluorescent probe for biological imaging. The nitro group can be reduced to amine under physiological conditions, altering its fluorescence properties and allowing for real-time monitoring of cellular processes .

Summary Table of Applications

Field Application Key Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and C. albicans with low MICs
Anticancer PotentialInduces apoptosis; inhibits cancer cell proliferation
NeuropharmacologyGABA-A Receptor ModulationPotential anxiolytic effects; improves cognitive function
Material ScienceOrganic ElectronicsEnhances charge transport; suitable for OLEDs and OPVs
Biochemical ProbesFluorescent ProbesUseful for biological imaging; fluorescence modulation

Case Studies

  • Antimicrobial Efficacy Study
    A series of benzimidazole derivatives were synthesized and tested against various microbial strains. The study found that compounds with halogen substitutions exhibited enhanced activity against resistant strains, highlighting the importance of structural modifications in developing new antimicrobial agents.
  • Neuropharmacological Investigation
    A study focusing on GABA-A receptor modulation demonstrated that certain benzo[d]imidazole derivatives could effectively enhance receptor activity, offering insights into potential treatments for anxiety and depression.
  • Material Characterization Research
    Research into the electronic properties of benzo[d]imidazole derivatives revealed their potential application in organic electronics, with studies showing improved efficiency in devices incorporating these compounds.

Mechanism of Action

The mechanism of action of 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound’s nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The iodine atom and imidazole ring also contribute to its binding affinity with various enzymes and receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Halogen-Substituted Derivatives
  • Target Compound vs. 1-Methyl-2-(methylthio)-5-nitro-1H-benzo[d]imidazole (3c) [] :
    • Substituents : 3c replaces the iodophenyl group with a methylthio (-SMe) group.
    • Impact : The methylthio group is smaller and less polarizable than iodine, reducing hydrophobic interactions. The nitro group remains at position 5, suggesting similar electronic effects.
    • Synthesis : 3c is synthesized via alkylation with methyl iodide (65% yield), whereas the target compound may require palladium-catalyzed coupling for iodine incorporation.
Azo-Functionalized Derivatives
  • Target Compound vs. (E)-2-((3-ethoxyphenyl)diazenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole (23c) [] :
    • Substituents : 23c features an azo (-N=N-) group linked to an ethoxyphenyl ring instead of iodophenyl.
    • Impact : The azo group enables photoswitching properties, which are absent in the target compound. The ethoxy group (-OEt) provides electron-donating effects, contrasting with iodine’s electron-withdrawing nature.
Fluorinated Derivatives
  • Target Compound vs. 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole [] :
    • Substituents : Fluorine at position 5 vs. nitro in the target compound.
    • Impact : Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, which are prone to reduction.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility
Target Compound ~383.1 4-Iodophenyl, 5-Nitro High (~3.5) Low (DMSO)
1-Methyl-2-(methylthio)-5-nitro-1H-benzo[d]imidazole (3c) [] ~263.3 Methylthio, 5-Nitro Moderate (~2.8) Moderate (DMF)
2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid [] ~284.3 Hydroxyphenyl, Carboxylic Acid Low (~1.2) High (Aqueous)

Key Observations :

  • The iodophenyl group increases molecular weight and logP, reducing aqueous solubility compared to carboxylic acid derivatives [].
  • Nitro groups generally lower solubility but enhance electrophilic reactivity.

Biological Activity

2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the imidazole family, notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections.

The compound's chemical structure can be summarized as follows:

PropertyValue
CAS Number 20648-13-9
Molecular Formula C14H10IN3O2
Molecular Weight 379.15 g/mol
IUPAC Name 2-(4-iodophenyl)-1-methyl-5-nitrobenzimidazole
InChI Key IFUILHBGAKBTCO-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies have shown that derivatives of benzimidazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Anticancer Activity : The compound has demonstrated promising results in cancer cell line studies. Specifically, it has shown activity against melanoma cell lines with IC50 values indicating effective inhibition of cell proliferation. For example, certain derivatives have been reported to exhibit IC50 values as low as 0.020 µM against BRAFV600E mutant melanoma cells .

The mechanism by which 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole exerts its biological effects involves several pathways:

  • Reactive Intermediates Formation : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors due to the presence of the imidazole ring and iodine substituent, which may enhance its binding affinity and biological activity.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds and their derivatives:

  • A study by Jain et al. highlighted that certain benzimidazole derivatives exhibited significant antimicrobial activity, supporting the potential use of imidazole-containing compounds in developing new antibiotics .
  • Another research article reported on a series of compounds similar to 2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole, demonstrating effective inhibition against melanoma cell lines with IC50 values ranging from 0.490 µM to 0.940 µM compared to standard treatments like Sorafenib .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureusNot specifiedJain et al.
AntimicrobialEscherichia coliNot specifiedJain et al.
AnticancerMelanoma (BRAFV600E)0.020 ± 0.0003 µMMDPI
AnticancerMelanoma (SK-MEL-5)2.02 ± 0.09 µMMDPI

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